molecular formula C12H19Cl2NO2 B3540120 1-(4-Chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride

1-(4-Chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride

Cat. No.: B3540120
M. Wt: 280.19 g/mol
InChI Key: XXIRKOQDWQXXLL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride is a chemical compound that belongs to the class of beta-blockers. Beta-blockers are commonly used in the treatment of cardiovascular diseases, such as hypertension and arrhythmias. This compound is characterized by the presence of a chlorophenoxy group, an isopropylamino group, and a propanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol.

    Ether Formation: 4-chlorophenol is then reacted with epichlorohydrin to form 1-(4-chlorophenoxy)-2,3-epoxypropane.

    Amination: The epoxy compound is then reacted with isopropylamine to form 1-(4-chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of industrial reactors, precise temperature control, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 1-(4-chlorophenoxy)-3-(propan-2-ylamino)propan-2-one.

    Reduction: Formation of 1-(4-chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(4-Chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, such as hypertension and arrhythmias.

    Industry: Used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of catecholamines, such as adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This beta-blocking effect is mediated through the inhibition of cyclic AMP (cAMP) production and subsequent downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-blocker with a similar structure but without the chlorophenoxy group.

    Atenolol: A beta-blocker with a similar mechanism of action but different chemical structure.

    Metoprolol: A beta-blocker with a similar therapeutic use but different pharmacokinetic properties.

Uniqueness

1-(4-Chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride is unique due to the presence of the chlorophenoxy group, which may confer specific pharmacological properties and receptor binding affinities. This structural feature distinguishes it from other beta-blockers and may influence its efficacy and safety profile.

Properties

IUPAC Name

1-(4-chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2.ClH/c1-9(2)14-7-11(15)8-16-12-5-3-10(13)4-6-12;/h3-6,9,11,14-15H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIRKOQDWQXXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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